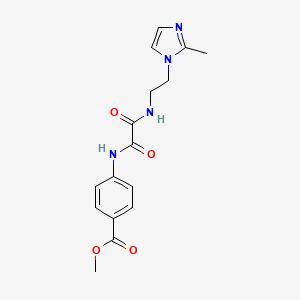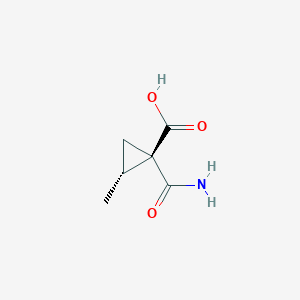![molecular formula C21H18N4O2S3 B2516999 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 315709-38-7](/img/structure/B2516999.png)
2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide is a derivative of thieno[2,3-d]pyrimidine, which is a core structure found in various pharmaceutically active compounds. The thieno[2,3-d]pyrimidine moiety is known for its biological and medicinal significance, often being investigated for its potential as a pharmacophore in drug discovery.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been explored in several studies. For instance, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been shown to yield 5,6-dimethylthieno[2,3-d]pyrimidine derivatives . This process likely involves intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, some of which were isolated during the study . Another approach for the synthesis of highly substituted thieno[2,3-d]pyrimidinedione scaffolds involves a two-step synthesis from a mercaptouracil derivative, followed by late-stage functionalization steps including bromination and Suzuki-Miyaura reactions . These methods highlight the versatility and synthetic accessibility of thieno[2,3-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of substituents on the thiophene ring, such as the dimethyl groups, and the attachment of various functional groups, like carboxamide and phenyl groups, can significantly influence the electronic and steric properties of the molecule. These modifications can be strategically employed to tailor the compound's interaction with biological targets .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The introduction of aniline derivatives to form 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives has been reported, showcasing the reactivity of the thieno[2,3-d]pyrimidine core towards nucleophilic substitution reactions . The ability to introduce diverse substituents through reactions like bromination and cross-coupling further demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. The physicochemical properties of these compounds, including their potential bioavailability, have been investigated to gain insights into their suitability as drug candidates. For example, the novel 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione were tested for their ability to inhibit lactate uptake, indicating their potential application in targeting monocarboxylate transporters .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide, part of a broad category of thieno[2,3-d]pyrimidines, is of significant interest in scientific research due to its versatile synthetic applications and potential biological activities. Research has explored various synthetic routes and reactions involving similar structures to produce a range of derivatives with potential biological and chemical utility.
One study investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidine derivatives. This process, facilitated by N,N-dimethyl acetamide as a solvent, showcases the compound's role in generating thieno[2,3-d]pyrimidines with potential antimicrobial activities (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Another aspect of research focuses on the antimicrobial properties of pyridothienopyrimidines and related structures. For instance, compounds synthesized from reactions involving similar thiophene and pyrimidine structures have been evaluated for their in vitro antimicrobial activities, highlighting the broader relevance of this compound class in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Propriétés
IUPAC Name |
2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S3/c1-11-12(2)29-21-17(11)20(23-10-24-21)28-9-16(26)25-19-14(18(22)27)8-15(30-19)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H2,22,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCDQYDBGVIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)


![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)



![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)


![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)